Cas no 53498-52-5 (N7-(2-Hydroxyethyl)guanine)
N7-(2-Hydroxyethyl)guanine structure
Product Name:N7-(2-Hydroxyethyl)guanine
Número CAS:53498-52-5
MF:C7H9N5O2
Megavatios:195.178660154343
CID:377401
PubChem ID:135484986
Update Time:2025-04-19
N7-(2-Hydroxyethyl)guanine Propiedades químicas y físicas
Nombre e identificación
-
- 6H-Purin-6-one,2-amino-1,7-dihydro-7-(2-hydroxyethyl)-
- N7-(2-Hydroxyethyl)guanine
- N(7)-hydroxyethylguanine
- N7-(2-HYDROXYETHYL)GUANINE,PALE YELLOW SOLID
- 2-AMino-1,7-dihydro-7-(2-hydroxyethyl)
- 2-Amino-7-(2-hydroxyethyl)-7H-purine-6(1H)-one
- 2-amino-7-(2-hydroxyethyl)purin-6-one
- 7-(2-HYDROXYETHYL)GUANINE
- N-7-(2-Hydroxyethyl)gaunine
- N-7-(2-Hydroxyethyl)guanine
- 2-AMINO-7-(2-HYDROXYETHYL)-1H-PURIN-6-ONE
- 54408-44-5
- 53498-52-5
- 2-amino-7-(2-hydroxyethyl)-6,7-dihydro-1H-purin-6-one
- FT-0669617
- AKOS022644956
- NSC637506
- 2-Amino-7-(2-hydroxyethyl)-7H-purin-6-ol
- 2-Amino-1,7-dihydro-7-(2-hydroxyethyl)-6H-purin-6-one
- 2-Amino-7-(2-hydroxyethyl)-1H-purin-6(7H)-one
- DTXSID10201703
- NSC-637506
- Q26840964
- 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-hydroxyethyl)-
- SCHEMBL48362
- CHEMBL123765
- SMR003288855
- 2-amino-7-(2-hydroxyethyl)-3H-purin-6-one
- 2-Amino-7-(2-hydroxy-ethyl)-1,7-dihydro-purin-6-one
- MLS004491913
- 2-amino-7-(2-hydroxyethyl)purin-6-ol
- NCI60_012421
- DB-298737
- DTXCID00124194
-
- Renchi: 1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)
- Clave inchi: OCAWYYAMQRJCOY-UHFFFAOYSA-N
- Sonrisas: OCCN1C=NC2=C1C(NC(N)=N2)=O
Atributos calculados
- Calidad precisa: 195.07600
- Masa isotópica única: 195.075625
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 279
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 106
- Xlogp3: -1.9
Propiedades experimentales
- Denso: 1.86
- Punto de fusión: >300°C
- Punto de ebullición: 584.3°C at 760 mmHg
- Punto de inflamación: 307.1°C
- índice de refracción: 1.843
- PSA: 109.82000
- Logp: -0.72470
N7-(2-Hydroxyethyl)guanine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | H942200-50mg |
N7-(2-Hydroxyethyl)guanine |
53498-52-5 | 50mg |
$ 115.00 | 2023-09-07 | ||
| TRC | H942200-100mg |
N7-(2-Hydroxyethyl)guanine |
53498-52-5 | 100mg |
$ 176.00 | 2023-09-07 | ||
| TRC | H942200-250mg |
N7-(2-Hydroxyethyl)guanine |
53498-52-5 | 250mg |
$397.00 | 2023-05-18 | ||
| TRC | H942200-500mg |
N7-(2-Hydroxyethyl)guanine |
53498-52-5 | 500mg |
$747.00 | 2023-05-18 | ||
| TRC | H942200-1g |
N7-(2-Hydroxyethyl)guanine |
53498-52-5 | 1g |
$1355.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-470666-100 mg |
N7-(2-Hydroxyethyl)guanine, |
53498-52-5 | 100MG |
¥2,708.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-491586-2.5 mg |
N7-(2-Hydroxyethyl)guanine-d4, |
53498-52-5 | 2.5 mg |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-470666-100mg |
N7-(2-Hydroxyethyl)guanine, |
53498-52-5 | 100mg |
¥2708.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-491586-2.5mg |
N7-(2-Hydroxyethyl)guanine-d4, |
53498-52-5 | 2.5mg |
¥2708.00 | 2023-09-05 | ||
| A2B Chem LLC | AG23782-50mg |
N(7)-hydroxyethylguanine |
53498-52-5 | 50mg |
$233.00 | 2024-04-19 |
N7-(2-Hydroxyethyl)guanine Literatura relevante
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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